In Vitro Antiviral Potency: 27.5-Fold Superiority Over Remdesivir Against SARS-CoV-2
Plitidepsin exhibits an in vitro 90% inhibitory concentration (IC90) of 0.88 nM against SARS-CoV-2, which is 27.5-fold more potent than remdesivir in the same assay system. This direct head-to-head comparison was performed in cell culture and establishes plitidepsin as a substantially more potent inhibitor of SARS-CoV-2 replication than the FDA-approved antiviral remdesivir [1].
| Evidence Dimension | Antiviral potency (IC90) against SARS-CoV-2 |
|---|---|
| Target Compound Data | IC90 = 0.88 nM |
| Comparator Or Baseline | Remdesivir IC90 = 24.2 nM (calculated based on 27.5-fold difference) |
| Quantified Difference | 27.5-fold lower IC90 (i.e., ~27.5× more potent) |
| Conditions | In vitro cell culture assay (SARS-CoV-2 infection model) |
Why This Matters
This quantitative potency advantage supports the selection of plitidepsin for preclinical antiviral studies or clinical development programs where maximal inhibition of SARS-CoV-2 replication at low drug concentrations is required.
- [1] White KM, Rosales R, Yildiz S, et al. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A. Science. 2021;371(6532):926-931. View Source
